molecular formula C12H8N2O6 B13340218 5-((3-Carboxypyridin-2-yl)oxy)-2-hydroxynicotinic acid

5-((3-Carboxypyridin-2-yl)oxy)-2-hydroxynicotinic acid

Katalognummer: B13340218
Molekulargewicht: 276.20 g/mol
InChI-Schlüssel: TZILWNNTGMXXHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((3-Carboxypyridin-2-yl)oxy)-2-hydroxynicotinic acid: is a complex organic compound that features a pyridine ring substituted with carboxylic acid and hydroxynicotinic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Carboxypyridin-2-yl)oxy)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-carboxypyridine with 2-hydroxynicotinic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-((3-Carboxypyridin-2-yl)oxy)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-((3-Carboxypyridin-2-yl)oxy)-2-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-((3-Carboxypyridin-2-yl)oxy)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application, such as inhibiting certain enzymes or modulating receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine-2-carboxylic acid: Shares a similar pyridine ring structure but lacks the hydroxynicotinic acid group.

    2-Hydroxynicotinic acid: Contains the hydroxynicotinic acid group but not the carboxypyridinyl group.

Uniqueness

5-((3-Carboxypyridin-2-yl)oxy)-2-hydroxynicotinic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C12H8N2O6

Molekulargewicht

276.20 g/mol

IUPAC-Name

5-(3-carboxypyridin-2-yl)oxy-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8N2O6/c15-9-8(12(18)19)4-6(5-14-9)20-10-7(11(16)17)2-1-3-13-10/h1-5H,(H,14,15)(H,16,17)(H,18,19)

InChI-Schlüssel

TZILWNNTGMXXHB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)OC2=CNC(=O)C(=C2)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.